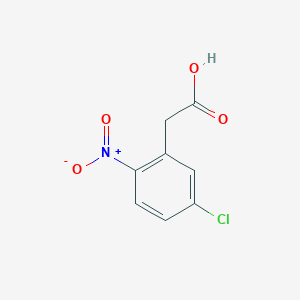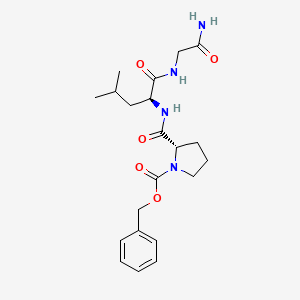
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene” is a compound that involves a cyclopentadiene ring with an isopropyl group (propan-2-yl) attached, and a dichlorozirconium . Cyclopentadiene is a cyclic diene and the isopropyl group is a common branching group in organic chemistry.
Synthesis Analysis
The synthesis of such compounds often involves the use of conjugated dienes . The two most frequent ways to synthesize conjugated dienes are dehydration of alcohols and dehydrohalogenation of organohalides . The reductive coupling of alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . This method has the advantages of high atom and step economy, and readily available substrates .Molecular Structure Analysis
The molecular structure of this compound involves a cyclopentadiene ring, which is a planar structure . The isopropyl group is attached to this ring, and the dichlorozirconium likely interacts with the diene portion of the molecule .Chemical Reactions Analysis
The compound, being a diene, can undergo various reactions such as Diels-Alder reactions . In a Diels-Alder reaction, a diene reacts with a dienophile to form a cyclohexene system . The reaction is stereospecific .Scientific Research Applications
Stereospecific Synthesis of 1,3-Dienes
The compound can be used in the design and synthesis of stereospecific 1,3-diene carbonyls . This strategy is applicable in both intramolecular and intermolecular protocols, and features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .
Conjugated Dienes
The compound could be used in the synthesis of conjugated dienes . Conjugated dienes are encountered in numerous natural products and find applications in many fundamental methodologies in synthesis such as cycloaddition, metathesis, ene-reaction, oxidoreduction, or reductive aldolization .
Polymerization Processes
Conjugated dienes, which can be synthesized using this compound, are employed as building blocks in polymerization processes . This drives important developments in materials science .
Stereoselective Construction of 1,3-Dienes
The compound could be used in the stereoselective construction of 1,3-dienes . The configuration of the double bonds often influences the stereochemical course of the reactions in which 1,3-dienes are employed, so stereoselective access to these precious building blocks is always welcomed .
Transition Metal-Catalyzed Reactions
Given the presence of zirconium, a transition metal, in the compound, it could potentially be used in transition metal-catalyzed reactions . These reactions are a cornerstone of modern synthetic organic chemistry .
Cross-Coupling Reactions
The compound could potentially be used in cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a key step in the synthesis of a wide range of chemical compounds .
Mechanism of Action
Target of Action
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene, also known as ZrCp2Cl2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The primary targets of this compound are organic molecules, particularly those containing double bonds, such as alkenes and dienes .
Mode of Action
The compound interacts with its targets through a process known as electrophilic attack on conjugated dienes . This involves the addition of one mole equivalent of a halogen or a hydrogen halide to a conjugated diene, resulting in the formation of 1,2- and 1,4-addition products . The stability of allylic carbocations is explained in terms of resonance .
Biochemical Pathways
The affected pathways primarily involve organic synthesis reactions. The compound acts as a catalyst in these reactions, promoting the addition of halogens or hydrogen halides to conjugated dienes . The downstream effects include the formation of new organic compounds with potential applications in various fields.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene. For instance, the compound is sensitive to air and moisture, which can lead to its decomposition . Therefore, it should be stored in a dark place under an inert atmosphere . Additionally, the compound’s reactivity and stability can be affected by temperature, with higher temperatures potentially leading to increased reactivity .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene involves the reaction of zirconium tetrachloride with 5-propan-2-ylcyclopenta-1,3-diene in the presence of a reducing agent.", "Starting Materials": [ "Zirconium tetrachloride", "5-propan-2-ylcyclopenta-1,3-diene", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Add zirconium tetrachloride to a flask containing a solvent (e.g. tetrahydrofuran)", "Add the reducing agent to the flask and stir the mixture for a few minutes", "Add 5-propan-2-ylcyclopenta-1,3-diene to the flask and stir the mixture for several hours", "Filter the mixture to remove any solid impurities", "Evaporate the solvent to obtain the product Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene" ] } | |
CAS RN |
58628-40-3 |
Product Name |
Dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
Molecular Formula |
C16H14Cl2Zr-10 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
dichlorozirconium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H7.2ClH.Zr/c2*1-7(2)8-5-3-4-6-8;;;/h2*7H,1-2H3;2*1H;/q2*-5;;;+2/p-2 |
InChI Key |
ZHYTZYFTCJELAI-UHFFFAOYSA-L |
SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
Canonical SMILES |
CC(C)[C-]1[C-]=[C-][C-]=[C-]1.CC(C)[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




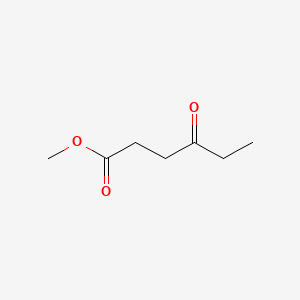
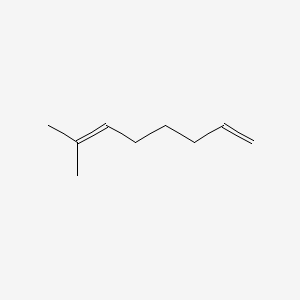
![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)
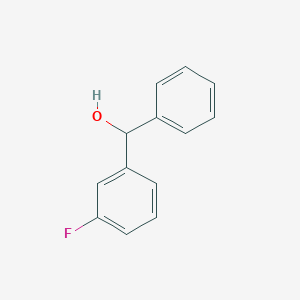


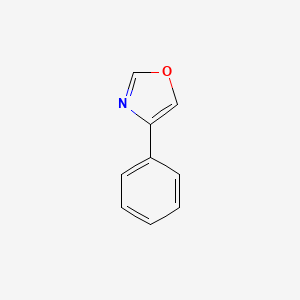
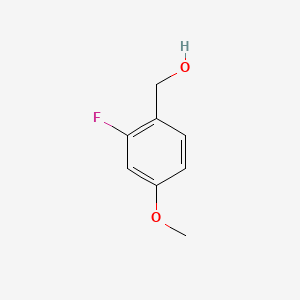
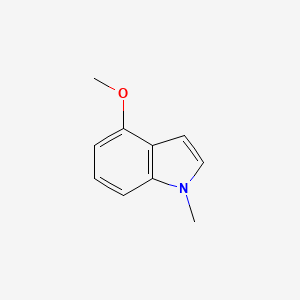
![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)

